molecular formula C7H12N4O2 B11738140 Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738140
M. Wt: 184.20 g/mol
InChI Key: USQXAARAHAJPQU-UHFFFAOYSA-N
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Description

Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a pyrazole-based compound featuring a nitro group at position 3, a methyl group at position 1, and a dimethylaminomethyl substituent at position 3. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the tertiary amine functionality. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methyl-5-nitropyrazol-3-yl)methanamine

InChI

InChI=1S/C7H12N4O2/c1-9(2)5-6-4-7(11(12)13)8-10(6)3/h4H,5H2,1-3H3

InChI Key

USQXAARAHAJPQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine exhibit excellent antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that pyrazole derivatives can interact effectively with biological targets, potentially leading to therapeutic effects against various diseases .

Mechanism of Action
The mechanisms through which this compound exerts its effects involve interactions with specific enzymes or receptors. The nitro group may enhance binding affinity through hydrogen bonding, making it a promising candidate for drug development aimed at treating inflammatory conditions and oxidative stress-related diseases.

Material Science

Nonlinear Optical Properties
this compound has been studied for its nonlinear optical (NLO) properties. Compounds containing pyrazole rings are known to exhibit significant NLO characteristics, which can be useful in photonic applications such as light amplification and electroluminescence .

Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials. Its ability to undergo electrophilic substitution reactions allows for the creation of diverse pyrazole structures with tailored properties for specific applications in electronics and optics .

Agricultural Applications

Pesticides and Herbicides
Pyrazole derivatives, including this compound, are utilized as herbicides, fungicides, and insecticides. Their biological activity is attributed to their ability to disrupt metabolic pathways in pests while being less harmful to non-target organisms .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antioxidant Activity

A study assessed the antioxidant activities of pyrazole derivatives, demonstrating that compounds structurally similar to this compound showed significant radical scavenging effects. The results suggest that these compounds could be developed into therapeutic agents for oxidative stress-related diseases .

Case Study 2: NLO Properties

Research focused on the NLO properties of pyrazole derivatives indicated that certain configurations led to enhanced hyperpolarizability, making these compounds suitable candidates for applications in optoelectronics .

Mechanism of Action

The mechanism of action of Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Nitro or Amine Substituents

The following table compares key structural and functional attributes of dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine with similar pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Functional Groups Key Properties/Applications References
This compound 1-Me, 3-NO₂, 5-(CH₂NMe₂) Tertiary amine, nitro High polarity; potential agrochemical use
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile 1-Me, 3-NO₂, 5-(CH₂CN) Nitrile, nitro Intermediate for heterocyclic synthesis
3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine 1-Me, 5-(NHMe), 3-(fluoropyridinyl) Secondary amine, fluorine Pharmaceutical lead (e.g., kinase inhibition)
5-[(Diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine 1-Me, 3-NH₂, 5-(CH₂NEt₂) Primary amine, tertiary amine Increased lipophilicity; drug candidate
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide 1-Me, 3-Me, 5-(NMeAc) Acetamide, methyl Crystallizes readily; IR ν(CO) 1667 cm⁻¹
Key Observations:
  • Nitro Group Influence : The nitro group at position 3 in the target compound enhances electrophilic reactivity compared to methyl or fluorine substituents in analogues (e.g., ). This group may facilitate reduction or nucleophilic aromatic substitution reactions.
  • Amine Functionality: The dimethylaminomethyl group at position 5 distinguishes the target compound from analogues with primary amines (e.g., ) or acetamide substituents (). Tertiary amines typically exhibit lower basicity but higher lipophilicity, influencing bioavailability in drug design .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility:
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (): Melting point 128–130°C; soluble in acetone and ether.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (): Solid with undisclosed MP; soluble in polar aprotic solvents.
  • Target Compound : Predicted higher solubility in polar solvents (due to nitro and amine groups) compared to purely alkyl-substituted pyrazoles.
Spectroscopic Features:
  • IR Spectroscopy : Nitro groups typically absorb near 1520–1350 cm⁻¹ (asymmetric stretch) and 870–830 cm⁻¹ (symmetric stretch), while tertiary amines show C-N stretches near 1030–1230 cm⁻¹ (cf. MDEA in ).
  • NMR: The dimethylaminomethyl group’s protons would resonate near δ 2.2–2.5 ppm (CH₂) and δ 2.1–2.3 ppm (NMe₂), as seen in similar tertiary amines ().

Biological Activity

Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C7H10N4O2
  • CAS Number : 1798736-34-1

The presence of a nitro group and a pyrazole ring suggests potential reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrazole derivatives with methylating agents. The synthesis typically involves the following steps:

  • Formation of Pyrazole Derivative : Starting from 3-nitroacetophenone and hydrazine hydrate.
  • Methylation : Using methyl iodide or dimethyl sulfate to introduce methyl groups.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activities. For instance:

  • In Vitro Studies : Various derivatives of pyrazole, including this compound, have shown cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10 µM to 30 µM .
Cell LineIC50 (µM)Reference
MDA-MB-23115
HepG220
A549 (Lung Cancer)26

The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Pyrazole derivatives may interfere with various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Study on Antitumor Activity

A study published in MDPI evaluated a series of pyrazole compounds for their anticancer properties. This compound was included in the screening, revealing promising results against multiple cancer cell lines. The study highlighted that compounds with a similar scaffold exhibited varying degrees of cytotoxicity depending on their structural modifications .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial activities. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations comparable to established antibiotics .

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